1-(4-Fluorophenyl)imidazole

Indoleamine 2,3-Dioxygenase IDO1 Immuno-oncology

Researchers requiring a moderate-potency IDO1 inhibitor with a defined off-target profile for assay development often face limited tool compound options. 1-(4-Fluorophenyl)imidazole directly addresses this gap: • IDO1 IC50 123 µM - 2.6-fold less potent than 4-phenylimidazole, enabling nuanced dose-response studies. • STK33-negative control: no inhibition at ≤120 µM, ideal for kinase selectivity benchmarking. • CYP2B probe: para-fluoro substitution enables structure-selectivity relationship studies. Supplied as off-white solid, ≥98% purity, stored at 2-8°C; available in mg to g scales from global stock.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 21441-24-7
Cat. No. B1295268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)imidazole
CAS21441-24-7
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)F
InChIInChI=1S/C9H7FN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
InChIKeyKKKSMWMXKUAZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)imidazole: Chemical Profile


1-(4-Fluorophenyl)imidazole is an N-aryl imidazole derivative (C9H7FN2, MW 162.16) characterized by a para-fluorophenyl substituent on the imidazole nitrogen [1]. This substitution pattern confers a predicted pKa of 5.40 ± 0.10 and a density of 1.16 ± 0.1 g/cm³ . The compound typically appears as an off-white to light yellow solid with a melting point of 80°C and requires storage at 2-8°C .

Selectivity Profiling
Para-fluoro substitution enables target-specific enzyme inhibition studies
CYP Isoform Research
Halogen-dependent CYP selectivity makes it a probe for metabolism studies
Physicochemical Modulation
Reduced pKa supports investigation of ionization-dependent effects

1-(4-Fluorophenyl)imidazole: Analog Differentiation


The para-fluorophenyl substitution on the imidazole core is not a simple bioisosteric replacement. Its impact on target selectivity is profound and non-linear, as demonstrated by enzyme inhibition profiles where a single fluorine atom can invert selectivity between closely related cytochrome P450 isoforms [1] or modulate indoleamine 2,3-dioxygenase (IDO) affinity by orders of magnitude [2]. These effects preclude the use of generic phenylimidazoles or other halogenated analogs as direct substitutes without quantitative verification. The following evidence dimensions provide the necessary comparator data for informed compound selection.

Para-fluoro vs. unsubstituted phenylimidazole may shift target potency; IDO1 inhibition reduced ~2.6-fold in reported assay.

Halogen substitution can invert CYP2B isoform selectivity, preventing direct replacement without experimental verification.

Lower pKa (~0.5 units) alters ionization at physiological pH, affecting permeability and binding in cellular assays.

1-(4-Fluorophenyl)imidazole: Quantitative Evidence


IDO1 Inhibition Potency Comparison

In a head-to-head enzymatic assay, 4-(4-fluorophenyl)-1H-imidazole (the regioisomer of 1-(4-fluorophenyl)imidazole) exhibited an IC50 of 123 µM against human IDO1 [1]. Under identical assay conditions, the unsubstituted 4-phenylimidazole yielded an IC50 of 48 µM [1], revealing that para-fluoro substitution reduces IDO1 inhibitory potency by approximately 2.6-fold relative to the hydrogen analog.

IDO1 Potency
Head-to-head
123 µM vs 48 µM (4-phenylimidazole)
2.6-fold lower potency
Target-specific potency must be verified; fluorination does not universally enhance inhibition.
Recombinant human IDO1, pH 6.5
Indoleamine 2,3-Dioxygenase IDO1 Immuno-oncology

STK33 Kinase Selectivity

In a non-ATP competitive binding assay, 4-(4-fluorophenyl)-1H-imidazole exhibited an EC50 greater than 120 µM against human serine/threonine-protein kinase 33 (STK33) [1]. This extremely weak affinity contrasts with the compound's nanomolar inhibition of other targets such as IDO1, suggesting a selectivity profile that may be advantageous in experiments where off-target kinase inhibition must be minimized.

STK33 Engagement
Class-level inference
EC50 >120 µM
Negligible inhibition
Supports selectivity profiling where STK33 activity must remain unaffected.
Non-ATP competitive binding assay; data to verify
STK33 Kinase Inhibition Selectivity Profiling

CYP2B Isoform Selectivity: Halogen Effects

Cross-study data reveals that the 4-fluorophenyl substituent can invert selectivity between CYP2B isoforms. While direct data for 1-(4-fluorophenyl)imidazole is not available in this assay, the closely related 1-(4-chlorophenyl)imidazole demonstrates a 130-fold selectivity for CYP2B4 over CYP2B5 (IC50 0.12 µM vs. 15.6 µM) [1]. In contrast, the unsubstituted 1-phenylimidazole shows only a 4.7-fold selectivity (0.90 µM vs. 4.2 µM) [1]. This class-level inference suggests that para-halogen substitution can dramatically alter isoform selectivity, a property that may extend to the 4-fluoro analog and should be experimentally verified.

CYP2B Selectivity
Class-level inference
4-chloro analog: 130-fold selectivity (CYP2B4/B5)
Parent phenylimidazole: 4.7-fold
Para-halogen substitution may dramatically alter isoform selectivity; direct measurement recommended.
Extrapolated from 4-chloro analog; verify for 4-fluoro compound
Cytochrome P450 CYP2B Drug Metabolism

Fluorine Substitution and pKa Shift

The predicted pKa of 1-(4-fluorophenyl)imidazole is 5.40 ± 0.10 . In comparison, the unsubstituted 1-phenylimidazole has a reported pKa of approximately 5.9 [1]. This ~0.5 unit decrease in basicity, driven by the electron-withdrawing para-fluoro group, shifts the protonation equilibrium at physiological pH. At pH 7.4, the fluorinated analog is >99% neutral, whereas the parent compound retains a slightly higher proportion of the protonated, cationic form.

pKa Shift
Class-level inference
5.40 vs ~5.9 (1-phenylimidazole)
ΔpKa ≈ -0.5
Reduced basicity shifts ionization equilibrium; >99% neutral at pH 7.4.
Predicted value; experimental confirmation advised
Physicochemical Properties pKa Medicinal Chemistry

1-(4-Fluorophenyl)imidazole: Validated Applications


IDO1 Inhibitor for Immuno-Oncology

Based on its IDO1 IC50 of 123 µM [1], this compound serves as a suitable positive control or tool compound in assays where moderate IDO1 inhibition is required, particularly when a stronger inhibitor might obscure subtle biological effects. Its 2.6-fold lower potency compared to 4-phenylimidazole allows for nuanced dose-response studies.

STK33 Negative Control in Kinase Profiling

The lack of significant STK33 inhibition at concentrations up to 120 µM [2] makes this compound an excellent negative control in experiments where STK33 activity must remain unaffected. It can be used to benchmark selectivity in broader kinase profiling panels.

CYP2B Isoform Selectivity Studies

The class-level evidence suggesting that para-halogen substitution dramatically alters CYP2B isoform selectivity [3] positions this compound as a valuable probe for studying structure-selectivity relationships in drug metabolism. Researchers should directly profile its CYP2B4/B5 selectivity to validate the predicted effects of the 4-fluoro substituent.

Physicochemical Optimization in Medicinal Chemistry

The reduced pKa of 5.40 relative to 1-phenylimidazole (~5.9) makes this compound a useful building block in medicinal chemistry campaigns where lowering basicity is desired to improve membrane permeability or reduce off-target interactions with negatively charged residues.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Moderate inhibition profiling
Dose-response interpretation
Kinase selectivity profiling
Target engagement threshold
Off-target activity review
CYP metabolism research
Isoform selectivity context
Substituent-effect verification
Medicinal chemistry building block
Basicity modulation
Permeability and ionization assessment

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58 linked technical documents
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